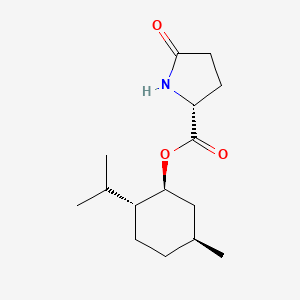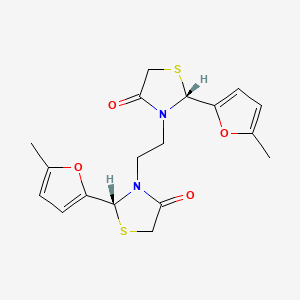![molecular formula C13F23NO3 B12781995 1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene CAS No. 177484-43-4](/img/structure/B12781995.png)
1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene is a complex fluorinated polymer. This compound is known for its unique chemical structure, which imparts exceptional properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene involves several steps. The process typically begins with the preparation of the monomers, which include propanenitrile derivatives, tetrafluoroethene, and trifluoro(trifluoromethoxy)ethene. These monomers are then polymerized under controlled conditions to form the desired polymer.
The polymerization reaction is usually carried out in the presence of a suitable initiator, such as a peroxide or azo compound, at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is typically carried out in large-scale reactors equipped with advanced control systems to ensure consistent product quality. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization reaction takes place. The resulting polymer is then purified and processed into various forms, such as powders, granules, or films, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at elevated temperatures or in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with other groups, often to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials with tailored properties. It is also employed in the development of new catalysts and reaction media.
Biology: In biological research, the polymer is used to create biocompatible coatings and surfaces for cell culture and tissue engineering.
Medicine: The polymer’s unique properties make it suitable for use in medical devices, drug delivery systems, and diagnostic tools.
Industry: Industrial applications include its use in high-performance coatings, adhesives, and sealants, as well as in the production of specialty films and membranes.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene is primarily based on its chemical structure and the interactions between its functional groups. The polymer’s fluorinated segments provide high thermal stability and chemical resistance, while the nitrile and ether groups contribute to its unique properties.
At the molecular level, the polymer interacts with various substrates through van der Waals forces, hydrogen bonding, and other intermolecular interactions. These interactions are responsible for its adhesive properties, biocompatibility, and other functional characteristics.
Comparación Con Compuestos Similares
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and low friction properties.
Polyvinylidene fluoride (PVDF): Offers excellent chemical resistance and mechanical properties.
Fluorinated ethylene propylene (FEP): Combines the properties of PTFE and PVDF, providing high chemical resistance and flexibility.
Uniqueness
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene stands out due to its unique combination of fluorinated segments and functional groups. This combination imparts a balance of high thermal stability, chemical resistance, and specific functional properties that are not typically found in other fluorinated polymers. This makes it particularly valuable in specialized applications where these properties are critical.
Propiedades
Número CAS |
177484-43-4 |
|---|---|
Fórmula molecular |
C13F23NO3 |
Peso molecular |
655.11 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C8F13NO2.C3F6O.C2F4/c9-2(10)3(11)23-7(18,19)5(13,14)8(20,21)24-4(12,1-22)6(15,16)17;4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
Clave InChI |
BOXICIBNFMVAPM-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(F)(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Números CAS relacionados |
177484-43-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


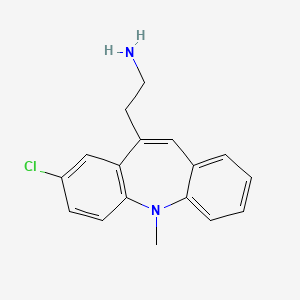
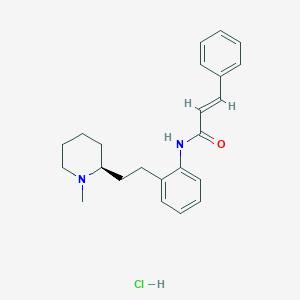

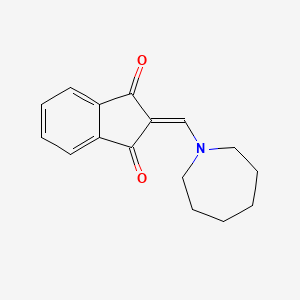
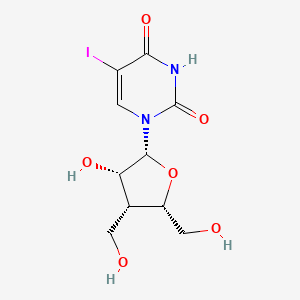
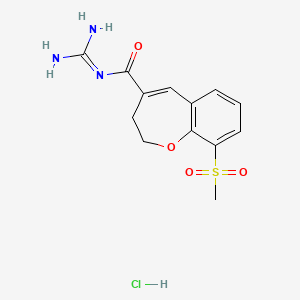

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
